molecular formula C12H15N3O B2673762 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1822720-40-0

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B2673762
CAS No.: 1822720-40-0
M. Wt: 217.272
InChI Key: JSAABXKDQFUFJO-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a pyrazolo[3,4-b]pyridine derivative characterized by a hydroxyl group at position 6, a methyl group at position 4, and a 1-cyclopropylethyl substituent at position 1. This compound belongs to a class of fused heterocycles known for their diverse pharmacological and material science applications.

Properties

IUPAC Name

1-(1-cyclopropylethyl)-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-7-5-11(16)14-12-10(7)6-13-15(12)8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZGBQVMVGDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=NN2C(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1H-pyrazolo[3,4-b]pyridine with cyclopropyl ethyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in anticancer research, it has been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells . Molecular docking studies have provided insights into the binding interactions of this compound with tubulin.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group at position 6 enhances hydrogen-bonding capacity, similar to analogs in , which may influence solubility and target binding.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydroxyl Group: Enhances water solubility compared to non-polar analogs (e.g., 1-butyl-6-cyclopropyl derivative in ).
  • Cyclopropylethyl Group : May improve membrane permeability and resistance to oxidative metabolism due to the strained cyclopropane ring .

Biological Activity

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H15N3O, has been investigated for various pharmacological properties, including its effects on cancer, inflammation, and microbial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The compound's structural characteristics are significant in determining its biological activity. The molecular weight is approximately 215.27 g/mol, and it contains a pyrazolo[3,4-b]pyridine moiety, which is known for its diverse pharmacological profiles.

PropertyValue
Molecular FormulaC12H15N3O
Molecular Weight215.27 g/mol
CAS Number929975-64-4
Melting PointNot available
Boiling PointNot available

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, pyrazole compounds have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on pyrazole derivatives indicated that certain compounds exhibited significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with doxorubicin demonstrated a synergistic effect, enhancing the overall anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Inhibiting inflammatory pathways can be crucial in treating diseases characterized by chronic inflammation.

  • Research Findings : Pyrazoles have been reported to inhibit key inflammatory mediators such as COX-2 and TNF-alpha, leading to reduced inflammation in experimental models . This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various contexts. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens.

  • Study Overview : Research indicates that certain pyrazole derivatives exhibit notable antifungal activity against pathogens such as Candida albicans and Aspergillus species . This opens avenues for developing new antifungal agents based on the structure of this compound.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for rational drug design. Modifications to the pyrazole ring or substituents can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituents on the pyrazole ringEnhanced anticancer activity
Variations in alkyl groupsAltered anti-inflammatory effects
Changes in electron-withdrawing groupsImproved antimicrobial activity

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